N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide
Description
N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzodiazolyl-phenyl scaffold fused to a 3-methyl-1,2-oxazole-5-carboxamide moiety. The benzodiazolyl group (1H-1,3-benzodiazole) is a bicyclic aromatic system with two nitrogen atoms, contributing to π-π stacking and hydrogen-bonding interactions. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and heterocyclic interactions are critical .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-10-16(24-22-11)18(23)21-13-7-3-2-6-12(13)17-19-14-8-4-5-9-15(14)20-17/h2-10H,1H3,(H,19,20)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWCOLLFHSLGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide typically involves the condensation of o-phenylenediamine with salicylaldehyde to form the benzimidazole core. This intermediate is then reacted with 3-methyl-1,2-oxazole-5-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. The use of microwave irradiation at 400 MHz has been shown to be effective in synthesizing benzimidazole derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions include various substituted benzimidazole and oxazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide has been explored for its antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties : Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain modifications have shown promising results against glioblastoma cell lines, indicating potential as an anticancer agent .
The compound has been investigated for its role as an enzyme inhibitor , particularly targeting α-glycosidase. This inhibition can be critical in managing conditions like diabetes by slowing carbohydrate absorption.
Material Science
In industry, this compound is utilized in the development of new materials with specific electronic properties. Its unique structure allows for modifications that can enhance performance in electronic applications.
Case Study 1: Anticancer Activity
A study focused on the anticancer potential of this compound derivatives demonstrated significant growth inhibition in various cancer cell lines. The compound's mechanism was linked to apoptosis induction and cell cycle arrest .
Case Study 2: Enzyme Inhibition
Research evaluating the compound's efficacy as an α-glycosidase inhibitor showed promising results in vitro. This property suggests potential therapeutic applications in managing postprandial blood glucose levels in diabetic patients .
Comparative Data Table
| Property | This compound |
|---|---|
| Chemical Structure | Benzimidazole fused with oxazole |
| Synthesis Method | Condensation reactions; microwave-assisted synthesis |
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Anticancer Activity | Significant growth inhibition in glioblastoma cell lines |
| Enzyme Inhibition | Inhibits α-glycosidase |
| Industrial Use | Development of materials with specific electronic properties |
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an α-glycosidase inhibitor by fitting into the enzyme’s active site, thereby preventing substrate binding and subsequent enzyme activity . This interaction is facilitated by the benzimidazole and oxazole rings, which provide the necessary structural framework for binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with analogues sharing benzodiazolyl, oxazole, or related heterocyclic cores. Key differences in substituents, molecular weight, and functional groups are highlighted.
Table 1: Structural and Functional Comparison of Selected Compounds
Key Comparative Insights:
Heterocyclic Core Influence :
- The 1,2-oxazole in the target compound offers distinct electronic properties compared to 1,2,4-oxadiazole () and triazole-thiazole systems (). Oxazole’s lower nitrogen content may reduce metabolic oxidation compared to oxadiazole, which is often prone to hydrolysis .
- Benzodiazolyl-phenyl vs. benzodioxolyl (): The benzodiazolyl group’s dual nitrogen atoms enable stronger hydrogen bonding, whereas benzodioxolyl provides steric bulk and lipophilicity.
Substituent Effects: The 3-methyl group on the oxazole ring (target compound) likely enhances steric shielding, improving metabolic stability. In contrast, the 4-bromophenyl substituent in compound 9c () increases molecular weight and hydrophobicity, favoring target binding via halogen bonds .
Synthetic Accessibility :
- The target compound’s synthesis may involve coupling reactions similar to those in (cesium carbonate-mediated nucleophilic substitution in DMF). However, triazole-thiazole derivatives () require Cu-catalyzed azide-alkyne cycloaddition (CuAAC), adding synthetic complexity .
Biological Relevance :
- Docking studies for compound 9c () suggest competitive binding to α-glucosidase’s active site, attributed to bromophenyl-thiazole interactions. The target compound’s benzodiazolyl-oxazole core may similarly target ATP-binding pockets in kinases or proteases.
Research Findings and Implications
- Structural Validation : Crystallographic data for related compounds (e.g., ) confirm the importance of puckering coordinates and planarity in benzodiazolyl systems, which influence binding modes .
- SAR Trends : Electron-withdrawing substituents (e.g., bromo in 9c) enhance binding but reduce solubility, whereas methyl groups balance lipophilicity and stability .
- Computational Predictions : The target compound’s oxazole-carboxamide group is predicted to exhibit moderate LogP (~2.5), aligning with orally bioavailable drug-like properties.
Biological Activity
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound with significant biological activity, particularly in the realms of antimicrobial and anticancer properties. This article will explore the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzimidazole ring fused with an oxazole ring, which contributes to its biological properties. The synthesis typically involves the condensation of o-phenylenediamine with salicylaldehyde to form the benzimidazole core, followed by a reaction with 3-methyl-1,2-oxazole-5-carboxylic acid under specific conditions. Microwave-assisted synthesis is often employed to enhance yields and reaction rates.
Antimicrobial Properties
Research indicates that derivatives of benzoxazole, including this compound, exhibit potent antimicrobial activity. A study found that various benzoxazole derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds showed inhibition against Escherichia coli at concentrations as low as 25 μg/mL .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| 11 | 25 | 20 |
| 12 | 15 | 18 |
| Reference (Ampicillin) | 10 | 15 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies suggest that benzoxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Molecular docking studies indicate that these compounds may interact effectively with targets involved in cancer progression .
Table 2: Anticancer Activity of Selected Benzoxazole Derivatives
| Compound | IC50 (µM) against Cancer Cell Lines |
|---|---|
| 11 | 12 |
| 12 | 8 |
| Reference (Doxorubicin) | 5 |
Study on Antibacterial Activity
In a recent study published in PMC, researchers synthesized a series of benzoxazole derivatives and evaluated their antibacterial properties. The results indicated that some compounds exhibited remarkable potency against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting their potential as new antimicrobial agents .
Study on Anticancer Mechanisms
Another study focused on the anticancer mechanisms of benzoxazole derivatives. It was found that these compounds could inhibit specific kinases involved in tumor growth and metastasis. The study utilized molecular docking simulations to predict binding affinities and mechanisms of action .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide?
- Methodology : Multi-step synthesis involving cyclocondensation and coupling reactions. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen atmosphere .
- Oxazole ring construction : Employ 1,3-dipolar cycloaddition with nitrile oxides and alkynes in refluxing toluene (110°C, 12–24 hours) .
- Catalytic optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling to attach aryl groups .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amidation | EDCI/HOBt, DMF, RT, 24h | 65–70 | >95% |
| Oxazole formation | Toluene, 110°C, 12h | 58 | 92% |
| Cross-coupling | Pd(OAc)₂, K₂CO₃, DMF/H₂O | 75 | 98% |
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology :
- X-ray crystallography : Grow single crystals via slow evaporation (CH₃CN/EtOH, 1:1). Collect data using a Bruker SMART diffractometer and refine with SHELXL .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using CDCl₃ or DMSO-d₆. Key signals: benzodiazole NH (~12.5 ppm), oxazole C=O (165–170 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- Example : For crystallography, refine anisotropic displacement parameters with SHELXL, achieving R1 < 0.05 .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodology :
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ calculations) .
- Key Parameters :
| Assay | Target | IC₅₀/MIC (µM) | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR | 0.8–1.2 | |
| Antibacterial | S. aureus | 16–32 |
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disorder, twinning) be resolved during refinement?
- Methodology :
- Disorder modeling : Split atoms into two positions with occupancy factors refined using SHELXL .
- Twinning analysis : Use TWINLAW in SHELX to identify twin laws (e.g., 180° rotation) and refine with HKLF5 .
Q. What computational strategies reconcile discrepancies between predicted and observed bioactivity?
- Methodology :
- Molecular docking (AutoDock Vina) : Compare binding poses of active/inactive analogs. Adjust protonation states (e.g., benzodiazole NH) .
- MD simulations (GROMACS) : Run 100 ns trajectories to assess stability of ligand-receptor complexes (RMSD <2 Å) .
- Data Table :
| Compound | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) | RMSD (Å) |
|---|---|---|---|
| 9c (Active) | -9.2 | 0.8 | 1.4 |
| 9e (Inactive) | -6.5 | >100 | 3.8 |
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
- Methodology :
- Substituent screening : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to enhance H-bonding .
- Bioisosteric replacement : Replace oxazole with 1,2,4-oxadiazole to improve metabolic stability .
- SAR Insights :
- Methoxy groups : 4-OCH₃ on benzodiazole increases logP (2.1 vs. 1.8) but reduces solubility .
- Halogenation : 3-Br substitution improves MIC by 4-fold .
Q. What experimental validations are critical when computational models predict off-target interactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
